N-butyl-2-oxo-2-{1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H-indol-3-yl}acetamide
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Description
Scientific Research Applications
Pyrrole and Indole Alkaloids Research
Research on pyrrole and indole alkaloids has led to the discovery of compounds with potential biological activities. An endophytic fungus isolated from a mangrove plant produced new pyrrole alkaloids and indole derivatives, showcasing the diversity of these compounds in natural sources and their potential for various applications (Li et al., 2008).
Tubulin Inhibitor Development
The spectroscopic characterization and synthesis of a potent tubulin inhibitor, 2-[1-(4-chlorobenzyl)-1H-indol-3-yl]-2-oxo-N-pyridin-4-yl acetamide, under preclinical development, demonstrate the importance of indole derivatives in therapeutic development (Knaack et al., 2001).
Antiallergic Compound Development
A study on N-(pyridin-4-yl)-(indol-3-yl)alkylamides aimed at developing novel antiallergic compounds, leading to the discovery of a highly potent amide more effective than astemizole in histamine release assays (Menciu et al., 1999).
Antiprion Agents Research
New benzamide derivatives, including 5-(2-(pyrrolidin-1-yl)acetamido)-N-butyl-2-(substituted)benzamide, have been synthesized and evaluated as potential antiprion agents, illustrating the scope of these compounds in prion disease research (Fiorino et al., 2012).
Fluorinated Derivative Synthesis
Research on the synthesis of a fluorinated derivative of the Sigma-1 receptor modulator E1R, highlights the ongoing efforts to modify and enhance the properties of bioactive compounds for potential therapeutic applications (Kuznecovs et al., 2020).
Nootropic Activity Prediction
A study on the affinity of N-acyl derivatives of 2-oxo-1-pyrrolidine acetamide to the NMDA receptor binding site shows the use of molecular docking as a predictive tool for pharmacological activity, particularly in the search for effective nootropic drugs (Chiriapkin et al., 2019).
Anticancer Agents Development
The synthesis and structure-activity relationship studies of N-aryl(indol-3-yl)glyoxamides as antitumor agents reveal the potential of these compounds in cancer therapy, with some derivatives showing significant potency against various cancer cell lines (Marchand et al., 2009).
Properties
IUPAC Name |
N-butyl-2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O3/c1-2-3-10-21-20(26)19(25)16-13-23(17-9-5-4-8-15(16)17)14-18(24)22-11-6-7-12-22/h4-5,8-9,13H,2-3,6-7,10-12,14H2,1H3,(H,21,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDVJHXBVHKPSGK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)C(=O)C1=CN(C2=CC=CC=C21)CC(=O)N3CCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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